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1-Amino-1-(phenylsulfanyl)ethane-1-thiol

Cat. No.: B12619377
CAS No.: 918139-35-2
M. Wt: 185.3 g/mol
InChI Key: UBOBDMCHEOYWTF-UHFFFAOYSA-N
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Description

Significance of Multifunctional Amino Thiol Architectures in Modern Chemistry

Multifunctional molecules, those possessing several distinct reactive centers, are at the forefront of contemporary chemical synthesis and materials science. Amino thiols, in particular, are a class of compounds that have garnered considerable attention due to the unique and often complementary properties of the amine and thiol functionalities. nih.govnih.gov The amino group, a versatile nucleophile and base, can participate in a wide array of chemical transformations, including amide bond formation and coordination with metal ions. nih.gov Concurrently, the thiol group, with its distinct acidity and potent nucleophilicity in its thiolate form, is crucial in various chemical and biological processes. masterorganicchemistry.comyoutube.com Thiols are known to form strong bonds with metals, undergo oxidation to form disulfides, and participate in "click" chemistry reactions, such as thiol-ene additions. frontiersin.orgresearchgate.net

The presence of both functionalities within the same molecule creates opportunities for intramolecular interactions, complex formation, and the development of novel reactivity patterns. These architectures are pivotal in the design of radioprotective agents, peptide and protein science, and the synthesis of heterocyclic compounds. nih.govfrontiersin.orgnih.gov The geminal arrangement, where the amino and thiol groups are attached to the same carbon, is a particularly interesting and often unstable motif that can serve as a precursor to other important chemical structures. hmdb.cahmdb.ca

Interdisciplinary Research Context of Thioether and Amino Thiol Derivatives

The inclusion of a phenylsulfanyl group, a type of thioether, further broadens the interdisciplinary relevance of "1-Amino-1-(phenylsulfanyl)ethane-1-thiol". Thioethers are integral to various fields, from medicinal chemistry to materials science. nih.gov In a biological context, the thioether linkage is found in the amino acid methionine and is crucial for the structure and function of many proteins. nih.gov Thioether-containing compounds are being investigated for their potential as anticancer agents and are used in the development of oxidation-sensitive drug delivery systems. nih.gov

The combination of amino, thiol, and thioether functionalities within a single, relatively small molecule suggests a wide range of potential applications. Such a compound could be explored in the context of:

Medicinal Chemistry: As a building block for more complex therapeutic agents, leveraging the biological relevance of each functional group. nih.govnih.gov

Materials Science: As a monomer or cross-linking agent in the synthesis of advanced polymers with tailored properties. frontiersin.org The thiol and amino groups can participate in polymerization, while the thioether can influence the material's bulk properties.

Coordination Chemistry: As a multidentate ligand for the complexation of metal ions, with potential applications in catalysis and sensing. wikipedia.org

The following sections will provide a more detailed examination of the general properties, potential synthetic routes, and spectroscopic characteristics of the structural motifs present in "this compound," drawing upon established knowledge of related compounds to illuminate the scientific landscape in which this molecule resides.

General Physicochemical and Spectroscopic Properties

While specific experimental data for "this compound" is not available, the properties of the molecule can be inferred from the well-documented characteristics of its constituent functional groups: the geminal aminothiol (B82208) and the phenylsulfanyl group.

General Physicochemical Properties of Related Compounds

The physicochemical properties of a molecule are dictated by its structure. For a compound like "this compound," a combination of polar (amino, thiol) and nonpolar (phenyl, ethyl) groups would result in moderate solubility in organic solvents and limited solubility in water. wikipedia.org The presence of the thiol group would likely impart a strong, unpleasant odor, a characteristic feature of many low-molecular-weight thiols. masterorganicchemistry.comwikipedia.org The acidity of the thiol group is significantly higher than that of a comparable alcohol, meaning it can be readily deprotonated to form a thiolate anion. wikipedia.org

PropertyGeneral Characteristic for Related CompoundsReference
Odor Strong, often unpleasant (garlic- or rotten egg-like) masterorganicchemistry.comwikipedia.org
Acidity (pKa of SH) More acidic than corresponding alcohols (typically 9-11) wikipedia.org
Boiling Point Lower than corresponding alcohols due to weaker hydrogen bonding masterorganicchemistry.com
Solubility Generally soluble in organic solvents; slightly soluble in water wikipedia.org

Spectroscopic Data of Constituent Functional Groups

Spectroscopic techniques are essential for the characterization of chemical compounds. The expected spectroscopic signatures for "this compound" can be predicted based on the known data for aminothiols, thioethers, and aromatic compounds.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H, S-H, C-S, and aromatic C-H bonds.

Functional GroupCharacteristic IR Absorption (cm⁻¹)Reference
N-H stretch (amine) 3300-3500 (medium, often two bands for primary amine) mdpi.com
S-H stretch (thiol) 2550-2600 (weak) wikipedia.orgmdpi.com
C-S stretch (thioether) 600-800 (weak to medium) researchgate.net
Aromatic C-H stretch >3000 mdpi.com
Aromatic C=C stretch 1450-1600 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure. The chemical shifts are influenced by the electronic environment of the nuclei.

¹H NMR: The proton of the thiol group (S-H) would likely appear as a broad singlet that is exchangeable with D₂O. wikipedia.org The protons of the amino group (N-H) would also be observable as a broad signal. The aromatic protons of the phenylsulfanyl group would resonate in the downfield region (typically 7.0-7.5 ppm). libretexts.orgopenstax.orglibretexts.org The ethyl group protons would show characteristic splitting patterns.

¹³C NMR: The carbon atom bonded to both the amino and thiol groups would have a specific chemical shift. The carbons of the phenylsulfanyl group would also have distinct signals in the aromatic region of the spectrum. core.ac.ukdocbrown.info

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as the thiol group, the amino group, or cleavage of the C-S bond. nih.govyoutube.comnih.govresearchgate.net

Synthesis and Reactivity

The synthesis of a geminal aminothiol like "this compound" presents a significant chemical challenge due to the inherent instability of this functional group arrangement. hmdb.cahmdb.ca However, several synthetic strategies can be envisioned based on established methods for creating α-aminothiols and thioethers.

Potential Synthetic Routes

A plausible synthetic approach could involve the reaction of an α-aminonitrile with a source of sulfur. For instance, the Strecker synthesis, which produces α-aminonitriles from aldehydes, ammonia (B1221849), and cyanide, could be a starting point. mdpi.com The resulting aminonitrile could then potentially react with a thiolating agent. mdpi.com Another possibility is the direct reaction of an imine with a thiol.

The phenylsulfanyl group could be introduced either before or after the formation of the aminothiol moiety. For example, a precursor molecule containing the phenylsulfanyl group could be used in a Strecker-type reaction. Alternatively, a nucleophilic substitution reaction on a suitable precursor with thiophenol could install the thioether. masterorganicchemistry.com

Reactivity of the Functional Groups

The reactivity of "this compound" would be dominated by the interplay of its three functional groups.

Amino Group: Can act as a nucleophile and a base. It could be acylated, alkylated, or participate in the formation of Schiff bases. nih.gov

Thiol Group: Can be deprotonated to form a highly nucleophilic thiolate, which can react with electrophiles. It can also be oxidized to form a disulfide bond with another thiol molecule. masterorganicchemistry.comwikipedia.org

Thioether Group: The sulfur atom in the thioether is nucleophilic and can be oxidized to a sulfoxide (B87167) or a sulfone. nih.gov It can also coordinate to metal centers.

The proximity of the amino and thiol groups could lead to unique intramolecular reactions, such as the formation of cyclic intermediates or chelation with metal ions.

Interdisciplinary Research Applications

The unique combination of functional groups in "this compound" suggests a range of potential applications across various scientific disciplines, building on the known utility of aminothiols and thioethers.

Role in Medicinal Chemistry and Drug Design

Amino thiols and thioethers are important pharmacophores in medicinal chemistry. Cysteine, an amino acid containing a thiol group, is crucial for the structure and function of many enzymes and proteins. nih.gov Thioether-containing compounds have been explored as potential anticancer agents. nih.gov The structure of "this compound" could serve as a scaffold for the development of new therapeutic agents. For example, it could be incorporated into peptides to enhance their stability or to introduce new binding interactions. frontiersin.orgnih.gov The presence of multiple functional groups offers handles for further chemical modification and optimization of pharmacological properties.

Applications in Materials Science and Polymer Chemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NS2 B12619377 1-Amino-1-(phenylsulfanyl)ethane-1-thiol CAS No. 918139-35-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918139-35-2

Molecular Formula

C8H11NS2

Molecular Weight

185.3 g/mol

IUPAC Name

1-amino-1-phenylsulfanylethanethiol

InChI

InChI=1S/C8H11NS2/c1-8(9,10)11-7-5-3-2-4-6-7/h2-6,10H,9H2,1H3

InChI Key

UBOBDMCHEOYWTF-UHFFFAOYSA-N

Canonical SMILES

CC(N)(S)SC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Strategies

Direct Synthesis Approaches to 1-Amino-1-(phenylsulfanyl)ethane-1-thiol

Direct synthesis focuses on the sequential or one-pot construction of the target molecule from readily available precursors. These methods prioritize the formation of the core C-N, C-S (thioether), and C-S (thiol) bonds at the quaternary carbon center.

A plausible route to the target compound involves the thiolation of an α-amino ketone precursor. The synthesis of α-amino ketones is a well-established field in organic chemistry. organic-chemistry.org One potential strategy would involve the synthesis of 1-aminopropan-2-one, which could then undergo further reactions.

A recent development in this area is the mechanochemical, one-pot, three-component reaction involving 2-oxo aldehydes, amines, and thiols to produce α-amino, α-thio ketones. nih.govresearchgate.net This method proceeds through the in-situ formation of an α-imino ketone, which is subsequently thiolated. nih.gov While this produces an α-amino, α-thio ketone, it provides a foundation for accessing precursors to the target molecule. For instance, a similar strategy could theoretically be adapted by using a dithiolating agent or a sequential thiolation approach on an appropriate α-amino ketone or its imine equivalent.

The general mechanism involves the initial condensation of an α-ketoaldehyde and a primary amine to form an α-imino ketone intermediate. This intermediate is then activated, potentially through hydrogen bonding, for nucleophilic attack by a thiol, yielding the α-amino, α-thio ketone. nih.gov

Table 1: Mechanochemical Synthesis of α-Amino, α-Thio Ketones This table presents findings from analogous three-component reactions, providing a basis for a hypothetical synthesis of a precursor to this compound.

Entry Aldehyde (1 equiv) Amine (1 equiv) Thiol (1.2 equiv) Yield (%)
1 Phenylglyoxal Aniline (B41778) 4-Methylbenzenethiol 91
2 Phenylglyoxal Benzylamine Benzenethiol 85
3 Phenylglyoxal Aniline Cyclohexanethiol 78

Data derived from a study on the mechanochemical thiolation of in situ formed α-imino ketones. researchgate.net

Nucleophilic addition reactions are fundamental to forming the carbon-nitrogen and carbon-sulfur bonds required for the target structure. A key strategy involves the formation of an imine, which then serves as an electrophile for the addition of sulfur nucleophiles. libretexts.orgpressbooks.pubunizin.org

The process typically begins with the acid-catalyzed reaction of an aldehyde or ketone with a primary amine to form a carbinolamine intermediate. pressbooks.publibretexts.org This intermediate then dehydrates to yield an imine (or an iminium ion under acidic conditions). unizin.org For the synthesis of this compound, a potential pathway could start with ethanal or a derivative, which reacts with ammonia (B1221849) or a protected amine source to form an ethanimine (B1614810) intermediate. This imine could then undergo a nucleophilic attack by benzenethiolate (B8638828) (thiophenolate) to install the phenylsulfur group. A subsequent step would be required to introduce the second thiol group.

Alternatively, a three-component reaction could be envisioned. The reaction of aminonitriles with aminothiols, such as cysteine, has been shown to form thiol-containing peptides, demonstrating the feasibility of C-N and C-S bond formation in a sequential one-pot process. mdpi.com Challenges in this approach include controlling the reactivity of the multiple nucleophiles and electrophiles and the stability of the intermediates. researchgate.net

Table 2: Illustrative Nucleophilic Addition Reactions for C-N and C-S Bond Formation This table showcases related nucleophilic addition strategies that could be adapted for the synthesis.

Electrophile Amine Source Sulfur Nucleophile Key Intermediate Product Type Reference
Aldehyde/Ketone Primary Amine - Carbinolamine Imine unizin.org
α-Ketoaldehyde Primary Amine Thiol α-Imino ketone α-Amino, α-thio ketone nih.gov

Stereoselective and Asymmetric Synthesis

Given that the target molecule contains a chiral center, controlling the stereochemical outcome of the synthesis is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer of the target compound.

Asymmetric nucleophilic addition represents a powerful tool for establishing chirality. mdpi.com This can be achieved through the use of chiral catalysts or chiral auxiliaries. In the context of synthesizing this compound, a key step would be the enantioselective addition of a sulfur nucleophile to a prochiral imine.

Several catalytic asymmetric methods have been developed for the synthesis of chiral α-amino acid derivatives, which are structurally related to the target molecule. researchgate.netnih.gov For instance, nickel-catalyzed cross-couplings of racemic alkyl halides with alkylzinc reagents can produce protected unnatural α-amino acids with high enantiomeric excess (ee). nih.gov Another approach involves the asymmetric Michael addition of nucleophiles to α,β-unsaturated ketones catalyzed by chiral Ni(II) complexes, which has been used to create chiral amino acids. nih.gov Copper-catalyzed enantioselective aminoallylation of ketones has also been reported as a method to generate chiral 1,2-aminoalcohols. nih.gov These strategies could potentially be adapted for the enantioselective addition of a phenylsulfenyl group to an appropriate imine or related electrophile.

Table 3: Examples of Asymmetric Synthesis of α-Amino Acid Derivatives This table highlights relevant asymmetric methodologies and their reported efficiencies.

Reaction Type Catalyst/Auxiliary Substrate Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Reference
Ni-Catalyzed Cross-Coupling Chiral Nickel Catalyst Racemic α-bromo ester up to 94% ee nih.gov
Isothiourea-Catalyzed 1,6-Addition Isothiourea Organocatalyst Glycine Schiff base up to 96:4 er researchgate.net
Ni(II) Complex Michael Addition Chiral Ni(II) Complex Ni(II) complex of glycine 15/85 dr nih.gov

An alternative to catalytic asymmetric synthesis is to use a starting material that is already chiral. This strategy, often employing compounds from the "chiral pool," uses the existing stereocenter to direct the formation of new ones. biotech-spain.com

For example, the synthesis of β-thiol phenylalanine has been achieved starting from Garner's aldehyde, a well-known chiral building block derived from an amino acid. nih.gov Similarly, β-thiolated amino acids have been synthesized from their natural counterparts. nih.gov In a hypothetical synthesis of this compound, one could start with a chiral precursor like (S)-alanine. The challenge would be to perform chemical transformations at the α-carbon without losing the stereochemical integrity or to use the existing chirality to influence the stereoselective introduction of the sulfur-containing groups. The use of chiral N-tert-butanesulfinyl imines, for instance, has proven effective in the stereoselective synthesis of α-disubstituted β-homoprolines, where the auxiliary directs the stereochemical outcome of nucleophilic additions. nih.gov

Reflexive Chirality Transfer (RCT) is an advanced strategy for asymmetric synthesis where the chirality of a starting material is temporarily lost and then restored in the product. chemrxiv.org This concept has been demonstrated in the asymmetric 1,3-dipolar cycloaddition of α-amino acid Schiff bases. In this process, the chirality at the α-carbon is transiently transferred to a metal center in the 1,3-dipole intermediate and subsequently reinstated as carbon-centered chirality in the final product. chemrxiv.org This allows for the conversion of optically active α-amino acid derivatives into other complex chiral structures without the need for external chiral ligands. chemrxiv.org

While not directly applied to the synthesis of geminal amino-thioether-thiols, the principle of RCT offers a conceptually novel approach. One could envision a system where a chiral precursor related to this compound forms a planar intermediate upon coordination to a metal. The chiral information would be stored in the geometry of the metal complex and then transferred back to the carbon center upon subsequent reaction, for example, with a sulfur electrophile, to yield an enantiomerically enriched product. Other forms of chirality transfer, such as point-to-helical digitellinc.com and 1,2-chirality transfer, nih.gov further underscore the potential of using transient chiral states to control stereochemistry.

Table of Mentioned Compounds

Compound Name
This compound
1-aminopropan-2-one
4-Methylbenzenethiol
Alanine
Aniline
Benzenethiol
Benzylamine
Cysteine
Cyclohexanethiol
Ethanal
Garner's aldehyde
Phenylglyoxal

Green Chemistry and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have guided the development of new synthetic routes that are more environmentally benign, efficient, and sustainable. For the synthesis of complex molecules like α-aminothiols, this involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. Catalyst-free and mechanochemical approaches are at the forefront of these efforts.

The development of synthetic protocols that proceed efficiently without the need for a catalyst is a cornerstone of green chemistry. Such methods reduce costs, simplify purification processes by eliminating catalyst removal steps, and avoid the toxicity associated with many metal-based catalysts.

While the direct catalyst-free synthesis of this compound is not extensively documented, the synthesis of related α-amino-functionalized compounds often relies on catalyst-free multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly atom-economical.

A plausible catalyst-free approach to α-aminothiol scaffolds involves the condensation of an aldehyde, an amine, and a thiol. For instance, the reaction of amines, isothiocyanates, and nitroepoxides has been shown to produce 2-iminothiazoles in high yields under catalyst-free conditions, proceeding through the in situ formation of a thiourea (B124793) derivative. nih.gov Similarly, the reaction between aminonitriles and aminothiols, such as cysteine, can form heterocyclic intermediates that hydrolyze to dipeptides, showcasing a catalyst-free pathway to C-N and C-S bond formation. mdpi.com These reactions highlight that given sufficient nucleophilicity and reactivity of the precursors, the formation of complex structures can proceed without catalytic assistance, often driven by the inherent reactivity of the components and favorable thermodynamics. mdpi.comoxfordsciencetrove.com

Table 1: Examples of Catalyst-Free Syntheses of Related Amino/Thiol Compounds
Reaction TypeReactantsProduct ClassKey FeaturesReference
Three-ComponentAmine, Isothiocyanate, Nitroepoxide2-IminothiazolesHigh yields, convenient operation without purification. nih.gov
Two-ComponentAminonitrile, Aminothiol (B82208) (e.g., Cysteine)Thiol-containing DipeptidesForms heterocyclic intermediates; proceeds in water. mdpi.com
Three-ComponentAldehyde, Amine, Diethyl Phosphiteα-Amino PhosphonatesEnvironmentally friendly, broad substrate scope.

Mechanochemistry, which utilizes mechanical force (e.g., grinding, milling) to induce chemical reactions, represents a significant advancement in sustainable synthesis. These reactions are typically solvent-free or use minimal amounts of liquid (liquid-assisted grinding, LAG), drastically reducing solvent waste and often leading to shorter reaction times and different product outcomes compared to solution-based methods.

An efficient mechanochemical, one-pot, three-component synthesis of α,α-amino thioketones has been developed, which closely parallels the structure of this compound. rsc.orgresearchgate.net This method involves milling an α-ketoaldehyde, a primary amine, and a thiol. The reaction proceeds without any catalyst or oxidizing agent through the thiolation of an α-imino ketone that is formed in situ. rsc.orgresearchgate.net The use of liquid-assisted grinding, with a small amount of a solvent like acetonitrile, was found to be optimal. researchgate.net This strategy has been successfully applied to a variety of aldehydes, amines, and both aromatic and aliphatic thiols, demonstrating its broad scope and potential for creating diverse α-amino-α-thio carbonyl compounds. researchgate.net

Table 2: Mechanochemical Synthesis of α-Amino-α-Thio Ketone Analogs
Aldehyde ComponentAmine ComponentThiol ComponentYieldKey FeaturesReference
Phenylglyoxal MonohydrateAnilineThiophenol92%Catalyst-free, liquid-assisted grinding (acetonitrile). researchgate.net
Phenylglyoxal Monohydrate4-NitroanilineThiophenol94%Tolerates electron-withdrawing groups. researchgate.net
Phenylglyoxal MonohydrateAnilineEthanethiol78%Compatible with aliphatic thiols. researchgate.net
2-Oxo-2-(p-tolyl)acetaldehydeAnilineThiophenol89%High efficiency for substituted aldehydes. researchgate.net

Derivatization Strategies for Advanced Functionalization

The presence of both a primary amino group and a reactive thiol group makes this compound a valuable precursor for further molecular elaboration. Selective derivatization of these functional groups allows for the construction of more complex molecules and advanced materials.

The thiol (-SH) group is a versatile handle for functionalization. It can be readily converted into sulfides (thioethers) or disulfides, enabling the connection of the core molecule to other chemical entities.

Sulfide Formation: The most common method for forming sulfides is the S-alkylation of a thiol. The thiol is first deprotonated with a mild base to form a more nucleophilic thiolate, which then reacts with an alkyl halide (or other electrophile) in a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. youtube.com This reaction is generally high-yielding and tolerates a wide range of functional groups.

Disulfide Formation: Thiols can be oxidized to form disulfide bonds (-S-S-). This is a crucial reaction in biochemistry, famously linking cysteine residues in proteins. ucalgary.cawikipedia.org Mild oxidizing agents such as iodine (I₂) or even atmospheric oxygen can effect this transformation. wikipedia.org The reaction is reversible, and the resulting disulfide can be cleaved back to the thiol using a reducing agent. Thiol-disulfide exchange, where a thiol reacts with a disulfide to form a new thiol and a new disulfide, is another important transformation of this functional group. wikipedia.org For aminothiols, the presence of the neighboring amino group can enhance the nucleophilicity of the thiol and facilitate reactions with elemental sulfur to form polysulfides. rsc.orgresearchgate.net

The primary amino group (-NH₂) provides another site for diverse chemical modifications, most notably through reactions with carbonyl compounds.

Imine Formation: Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds through a carbinolamine intermediate, which then eliminates a molecule of water. libretexts.org To drive the equilibrium towards the product, water is typically removed during the reaction, for example, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org The pH must be carefully controlled, as high acidity protonates the amine, rendering it non-nucleophilic, while low acidity is insufficient to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water. libretexts.orglibretexts.org

Reductive Amination: A powerful extension of imine formation is reductive amination. This process combines imine formation with a subsequent reduction step to yield a more stable secondary amine. masterorganicchemistry.comorganic-chemistry.org The transformation can be performed in a stepwise manner or, more conveniently, as a one-pot reaction where a reducing agent is present along with the amine and the carbonyl compound. masterorganicchemistry.com Reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.comrit.edu This method provides a highly controlled and efficient way to form substituted amines, avoiding the over-alkylation problems often associated with direct alkylation of amines. masterorganicchemistry.com

Table 3: Common Reagents for Reductive Amination
Carbonyl CompoundAmine SourceReducing AgentProductKey FeaturesReference
Aldehyde/KetonePrimary AmineNaBH(OAc)₃Secondary AmineMild, selective, and broadly applicable reducing agent. masterorganicchemistry.com
Aldehyde/KetonePrimary AmineNaBH₃CNSecondary AmineSelectively reduces imines in the presence of carbonyls. masterorganicchemistry.comrit.edu
α-KetoestersPrimary AmineSilane (with light)α-Tertiary Amino EstersForms functionally diverse all-alkyl α-tertiary amino esters.
EnonesPrimary AmineFormic Acid (Ir catalyst)α-Alkylated AminesEnvironmentally friendly one-pot transfer hydrogenation. organic-chemistry.org

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Pathways and Transition States

The specific arrangement of the amino and thiol groups on the same carbon atom (a geminal aminothiol) suggests unique reactivity, including potential intramolecular interactions and stabilization of reactive intermediates.

Both the thiol (-SH) and the primary amino (-NH2) groups are potent nucleophiles capable of reacting with a wide range of electrophiles. However, their relative reactivity is highly dependent on the reaction conditions, particularly the pH. Thiols are generally more nucleophilic than analogous alcohols, and amines are also considered strong nucleophiles. msu.edu

The thiol group is more acidic than the amino group, readily deprotonating to form a thiolate anion (R-S⁻). This thiolate is a significantly stronger nucleophile than the neutral thiol. chemistrysteps.com Consequently, in basic conditions, nucleophilic attack is expected to occur preferentially through the sulfur atom. Conversely, in acidic or neutral conditions, the lone pair of the nitrogen atom in the amino group dictates its nucleophilic character. Amines are known to be more nucleophilic than alcohols, which have similar basicity trends when comparing elements within the same row of the periodic table. msu.edu However, thiols are more nucleophilic than alcohols, highlighting the increased polarizability and nucleophilicity of sulfur compared to oxygen. msu.edu

A one-pot, three-component reaction inspired by enzyme chemistry demonstrates the selective reactivity of thiols and amines. In this system, a furan-based electrophile reacts first with a thiol nucleophile via a 1,4-addition, followed by a subsequent reaction with an amine to form a stable heterocyclic product. nih.gov This selectivity is attributed to the higher nucleophilicity of the thiol compared to the amine, which allows for a sequential and controlled reaction cascade. nih.gov

Table 1: Comparison of Nucleophilic Properties

Functional Group Relative Basicity Relative Nucleophilicity Key Characteristics
Thiol (-SH) Weak Strong Stronger nucleophile than alcohol; acidity allows for formation of highly nucleophilic thiolate (R-S⁻). chemistrysteps.com

| Amino (-NH₂) | Moderate | Strong | Reactivity is pH-dependent; protonation in acidic media quenches nucleophilicity. msu.edu |

The thiol group is well-known for its participation in radical-mediated thiol-ene and thiol-yne "click" reactions. These reactions are characterized by their high efficiency, stereoselectivity, and tolerance of various functional groups. The process is a radical chain reaction involving the addition of a thiyl radical across a carbon-carbon multiple bond.

The mechanism proceeds via three main stages:

Initiation: A radical initiator (thermal or photochemical) abstracts the hydrogen atom from the thiol, generating a reactive thiyl radical (R-S•).

Propagation: The thiyl radical adds to an alkene or alkyne, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the final product and regenerating the thiyl radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine.

The efficiency of these radical processes can be influenced by the structure of the thiol. researchgate.net While the substitution on the thiol may not significantly alter the reaction rate under typical conditions, factors like steric hindrance can play a role. researchgate.net

Table 2: General Mechanism of Radical-Mediated Thiol-Ene Reaction

Step Description Generic Equation
Initiation Formation of the initial thiyl radical from the thiol using an initiator. R-SH + Initiator• → R-S• + Initiator-H
Propagation (a) Addition of the thiyl radical to the alkene double bond. R-S• + H₂C=CHR' → R-S-CH₂-C•HR'
Propagation (b) Hydrogen abstraction from another thiol molecule, propagating the chain. R-S-CH₂-C•HR' + R-SH → R-S-CH₂-CH₂R' + R-S•

| Termination | Combination of two radicals to end the chain. | 2 R-S• → R-S-S-R |

The choice of catalyst or initiator is critical in directing the reaction of 1-Amino-1-(phenylsulfanyl)ethane-1-thiol down a specific mechanistic pathway.

For Nucleophilic Reactions: Base catalysis is often employed in thiol-Michael additions to generate the highly nucleophilic thiolate anion. Amine-based catalysts can also serve this purpose. researchgate.net In reactions where the amine is the desired nucleophile, conditions must be controlled to avoid deprotonation of the more acidic thiol.

For Radical-Mediated Processes: These reactions require a radical initiator. Photoinitiators, such as Irgacure 184, are commonly used for reactions initiated by UV light. researchgate.net For thermally initiated reactions, azo compounds like azobisisobutyronitrile (AIBN) or peroxides are frequently utilized. researchgate.net The choice of initiator can depend on the specific substrates and desired reaction conditions.

Kinetics and Thermodynamics of Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling product distribution and optimizing reaction conditions.

Reaction Energy Profiling

Reaction energy profiling, often performed using computational quantum chemistry methods, provides a detailed map of the energy landscape of a reaction. nih.gov This includes the relative energies of reactants, intermediates, transition states, and products. For a complex molecule like this compound, such a profile would reveal the activation energies for competing pathways, such as nucleophilic attack by the thiol versus the amine, or radical addition versus other side reactions.

For instance, theoretical studies on the reaction between phenyl (C₆H₅) and amino (NH₂) radicals show a complex potential energy surface where the initial barrierless addition leads to an aniline (B41778) intermediate. nih.gov This intermediate can then isomerize and react further through various transition states to form different products. The calculations revealed that the reaction kinetics are strongly dependent on both temperature and pressure, with negative temperature dependence observed for the rate coefficients. nih.gov A similar approach applied to the reactions of this compound would provide invaluable insight into its reactivity, identifying the most energetically favorable pathways and predicting the stability of various potential products.

Kinetic Control vs. Thermodynamic Control in Product Formation

In reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, reactions are often irreversible. The major product formed is the one that is generated the fastest, meaning it has the lowest activation energy. This is known as the kinetic product. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reactions can become reversible. This allows an equilibrium to be established. Under these conditions, the major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orgmasterorganicchemistry.com

This principle is classically demonstrated in the addition of HBr to 1,3-butadiene. At low temperatures (e.g., 0 °C), the 1,2-addition product (the kinetic product) predominates. libretexts.org At higher temperatures (e.g., 40 °C), the more stable 1,4-addition product (the thermodynamic product) is the major product. libretexts.org

For this compound, this concept is highly relevant. For example, in an electrophilic addition reaction with a conjugated system, the initial attack could occur via either the nitrogen or sulfur atom. One pathway might be faster (kinetic product), while the alternative product might be more stable (thermodynamic product). By carefully controlling the reaction temperature, it would be possible to selectively favor the formation of one product over the other.

Table 3: Factors Differentiating Kinetic and Thermodynamic Control

Factor Kinetic Control Thermodynamic Control
Temperature Low High
Reaction Time Short Long
Reversibility Irreversible or quasi-irreversible Reversible
Major Product Product with the lowest activation energy (forms fastest). libretexts.org The most stable product (lowest Gibbs free energy). masterorganicchemistry.com

| Governing Factor | Rates of reaction | Stability of products |

Solvent Effects and Reaction Environment Impact on Mechanism

The specific reaction mechanism for processes involving this compound is not extensively documented in scientific literature, likely due to the compound's nature as a transient intermediate rather than a stable, isolable species. However, its structure, featuring both an amine and a thiol group on the same carbon, suggests its chemistry is intrinsically linked to fundamental reactions such as enamine formation and thiol additions. The impact of the reaction environment, particularly the choice of solvent, is critical in dictating the pathways of these related reactions. By examining the solvent effects on these analogous, well-studied mechanisms, we can infer the environmental factors that would influence the formation, stability, and reactivity of this compound or its precursors.

Influence of Solvent on Enamine-Related Mechanisms

The amino functional group suggests that enamine or iminium intermediates play a role in the reaction mechanism. The formation and reactivity of enamines, central to reactions like the Stork enamine alkylation, are highly sensitive to the solvent environment. wikipedia.orglibretexts.org

Enamine Formation: The initial formation of an enamine from a carbonyl compound and a secondary amine is an equilibrium process that involves the elimination of water. fiveable.memasterorganicchemistry.com The choice of solvent can influence this equilibrium. Aprotic solvents are commonly used to facilitate the reaction. numberanalytics.com Furthermore, computational studies and experimental observations have shown that polar solvents can promote the formation of enamines. acs.org The solvent's ability to solvate the charged intermediates and transition states in the acid-catalyzed mechanism is a key factor.

Enamine Reactivity: The nucleophilicity of the enamine is the cornerstone of its reactivity. masterorganicchemistry.com The solvent can modulate this property. While enamines are generally more nucleophilic than their enol counterparts, the reaction environment can influence their effectiveness in subsequent steps like alkylation or Michael addition. wikipedia.org Aprotic solvents are typically preferred for the alkylation step to avoid unwanted side reactions and to ensure the enamine remains the primary nucleophile. numberanalytics.com

Influence of Solvent on Thiol-Michael Addition Mechanisms

The presence of a thiol group, particularly a phenylsulfanyl group, points towards the relevance of the thiol-Michael addition reaction. The kinetics and mechanism of this reaction are profoundly affected by the solvent system. researchgate.net The reaction generally proceeds via either a base-catalyzed or a nucleophile-initiated pathway, both of which involve a critical thiolate anion intermediate. mdpi.comnsf.gov

The solvent's primary role is to facilitate the formation and stabilization of this thiolate anion. mdpi.com Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), have been shown to significantly accelerate the thiol-Michael addition. mdpi.com Their high dielectric constants help to stabilize the negatively charged thiolate, increasing its effective concentration and nucleophilicity. In contrast, protic solvents can hinder the reaction by protonating the thiolate, reducing its reactivity.

Detailed research findings have quantified the impact of solvent choice on reaction efficiency. For instance, studies on base-catalyzed thiol-acrylate additions have demonstrated that polar media like propylene (B89431) carbonate and DMSO lead to faster reactions compared to neat (solvent-free) conditions. mdpi.com

The following data table, compiled from studies on catalyzed thiol-Michael additions, illustrates the significant impact of the solvent on reaction outcomes.

Catalyst SystemMichael AcceptorThiolSolventReaction Rate / YieldReference
TriethylamineAcrylateGeneric ThiolDimethyl Sulfoxide (DMSO)Accelerated mdpi.com
TriethylamineAcrylateGeneric ThiolPropylene CarbonateAccelerated mdpi.com
TriethylamineMaleimideEthanethiolTetrahydrofuran (THF)Governed by anionic cycle rsc.org
TriethylamineMaleimideGeneric ThiolDimethylformamide (DMF)Higher reaction rates mdpi.com
Zn(L-Pro)₂(E)-4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneThiophenolEthanol (EtOH)High Yield (Best result) researchgate.net
Zn(L-Pro)₂(E)-4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneThiophenolDichloromethane (DCM)Lower Yield researchgate.net
Zn(L-Pro)₂(E)-4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneThiophenolChloroform (CHCl₃)Lower Yield researchgate.net
Zn(L-Pro)₂(E)-4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneThiophenolAcetonitrile (CH₃CN)Lower Yield researchgate.net
Zn(L-Pro)₂(E)-4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneThiophenolWaterLower Yield researchgate.net
Zn(L-Pro)₂(E)-4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneThiophenolTolueneLower Yield researchgate.net

Chirality, Stereochemistry, and Conformational Analysis

Stereoisomerism and Absolute Configuration Determination

The core of this compound's stereochemistry lies in its single chiral carbon, which results in the existence of enantiomers.

The absolute configuration of the stereocenter in 1-Amino-1-(phenylsulfanyl)ethane-1-thiol is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. vanderbilt.eduwikipedia.orgvanderbilt.edu The four substituents attached to the central carbon are prioritized based on the atomic number of the atom directly bonded to the chiral center. libretexts.org

The priority assignment for the substituents is as follows:

-SH (Thiol group): The sulfur atom has the highest atomic number (16).

-SPh (Phenylsulfanyl group): The sulfur atom is also directly attached, but to determine priority between -SH and -SPh, we look at the next atoms. In -SPh, the sulfur is bonded to a carbon, whereas in -SH it is bonded to hydrogen. Therefore, -SPh is higher priority than -SH if we consider the whole group, but based on the directly attached atom, both are sulfur. A tie-breaking rule must be applied by considering the atoms attached to the sulfur. The phenylsulfanyl group's sulfur is attached to a carbon of the phenyl ring, while the thiol sulfur is attached to a hydrogen. Carbon (atomic number 6) has a higher atomic number than hydrogen (atomic number 1). Thus, the phenylsulfanyl group gets higher priority than the thiol group. Let's re-evaluate based on standard CIP rules.

Correct CIP Priority Assignment:

-SPh (Phenylsulfanyl group): The sulfur atom (atomic number 16) is attached to a carbon atom.

-SH (Thiol group): The sulfur atom (atomic number 16) is attached to a hydrogen atom. Comparing the atoms attached to the sulfurs, Carbon > Hydrogen, so -SPh is priority 1 and -SH is priority 2.

-NH2 (Amino group): The nitrogen atom has an atomic number of 7.

-CH3 (Methyl group): The carbon atom has an atomic number of 6.

Therefore, the order of priority is: -SPh > -SH > -NH2 > -CH3.

To assign the R/S configuration, the molecule is oriented so that the lowest priority group (-CH3) points away from the viewer. libretexts.org If the sequence from the highest priority group (1) to the third-highest priority group (3) is clockwise, the configuration is designated as (R). If the sequence is counter-clockwise, it is designated as (S). vanderbilt.eduuwo.ca

Table 1: Cahn-Ingold-Prelog Priorities for Substituents of this compound

Priority Substituent Group Atom Bonded to Chiral Center Atomic Number (Z)
1 -SPh (Phenylsulfanyl) Sulfur (S) 16
2 -SH (Thiol) Sulfur (S) 16
3 -NH2 (Amino) Nitrogen (N) 7
4 -CH3 (Methyl) Carbon (C) 6

Note: The tie between the two sulfur atoms is broken by the atoms they are subsequently attached to (Carbon for -SPh vs. Hydrogen for -SH).

While the primary source of chirality in this compound is its central stereogenic carbon, the concept of orientational chirality can be observed in related systems. For instance, in molecules with restricted rotation around a single bond, different stable conformations (atropisomers) can be chiral. Although significant rotational barriers are not expected for the C-S or C-N bonds in this specific molecule under normal conditions, understanding these concepts is vital for analyzing more complex derivatives or related compounds where bulky substituents might introduce such phenomena.

Enantioselective Processes and Diastereomeric Control

The synthesis of a single enantiomer of this compound requires methods that can control the stereochemical outcome of the reaction. Such methods are fundamental in modern organic synthesis.

Enantioselective synthesis of α-aminothiols or their N,S-acetal derivatives often involves the nucleophilic addition of a thiol to an imine. uwo.caorganic-chemistry.org The control of stereoselectivity can be achieved through several strategies:

Use of Chiral Catalysts: Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can create a chiral environment around the reacting molecules. rsc.orgnih.gov This environment favors the formation of one enantiomer over the other. For example, the addition of thiols to imines can be catalyzed by chiral BINOL-derived phosphoric acids to yield enantioenriched N,S-acetals. organic-chemistry.org

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. scilit.com After the desired stereocenter has been created, the auxiliary can be removed.

Substrate Control: If one of the starting materials is already chiral, it can influence the stereochemistry of the newly formed chiral center, a process known as diastereoselective synthesis.

Table 2: Representative Enantioselective Synthesis of N,S-Acetals via Thiol Addition to Imines

Catalyst/Auxiliary Substrates Product Type Yield (%) Enantiomeric Excess (ee %)
Chiral Phosphoric Acid N-acyl imine, Thiol N,S-Acetal High up to 99%
Cinchona Alkaloid/Zinc(II) Acyclic Ketiminoester, Thiol N,S-Acetal Amino Ester up to 99% up to 97%

Data is illustrative of general methods for related compounds. organic-chemistry.org

Chiral induction is the process by which a chiral entity influences the formation of a new chiral center, leading to an unequal mixture of stereoisomers. scilit.com In the context of synthesizing this compound, this could be envisioned through the addition of phenylthiol to a chiral N-sulfinyl imine derived from acetaldehyde. The pre-existing chirality on the nitrogen atom would direct the nucleophilic attack of the thiol, leading to one diastereomer in excess.

The mechanism often involves the formation of a diastereomeric transition state. The transition state leading to the major product is lower in energy than the one leading to the minor product. This energy difference determines the degree of stereoselectivity. Factors influencing the transition state energy include steric hindrance and electronic interactions between the chiral director and the reacting groups.

Conformational Studies and Intramolecular Interactions

The three-dimensional shape of this compound is not static but exists as an equilibrium of different conformations arising from rotation around its single bonds (C-C, C-S, C-N). libretexts.org The relative stability of these conformers is dictated by a balance of steric and electronic effects.

Potential intramolecular interactions that could influence conformational preference include:

Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen of the thiol group (-SH) and the lone pair of the amino group (-NH2), or vice versa. The feasibility of such an interaction depends on the geometry and the resulting ring strain of the transient structure. Studies on analogous aminoalcohols have shown that intramolecular hydrogen bonds, such as OH···N, are significant in determining the preferred conformation. frontiersin.org

Steric Repulsion: Steric hindrance between the bulky phenylsulfanyl group and the other substituents will play a major role in determining the lowest energy conformation. libretexts.org Staggered conformations, where the bulky groups are positioned as far apart as possible (anti-periplanar), are generally favored over eclipsed conformations.

Conformational analysis is often performed using computational chemistry methods and can be experimentally verified using techniques like NMR spectroscopy. nih.gov These studies are essential for understanding how the molecule's shape might affect its ability to interact with other molecules, such as biological receptors or enzyme active sites.

Hydrogen Bonding Influences on Conformation

The presence of both a hydrogen bond donor (the amino group, N-H) and a potential hydrogen bond acceptor (the sulfur atom of the thiol group), as well as a potential donor in the thiol group (S-H) and acceptor in the amino group (N), allows for the possibility of intramolecular hydrogen bonding. This type of interaction can significantly restrict the conformational freedom of the molecule, favoring specific arrangements that bring these groups into proximity.

In analogous compounds such as 1,2-aminoalcohols, a strong propensity for the formation of intramolecular hydrogen bonds of the O-H···N or N-H···O type has been observed, which stabilizes specific conformers. frontiersin.org By extension, in this compound, it is plausible that either an N-H···S or an S-H···N hydrogen bond could form. The geometry of such a bond would influence the dihedral angles around the C-C, C-N, and C-S bonds, leading to a more folded conformation.

The strength of such an intramolecular hydrogen bond would depend on the relative acidity of the N-H and S-H protons and the basicity of the nitrogen and sulfur atoms. Generally, thiols are more acidic than amines, suggesting that the S-H proton would be a more effective hydrogen bond donor. Conversely, the nitrogen atom is typically more basic than the sulfur atom, making it a better hydrogen bond acceptor. Therefore, an S-H···N interaction might be a dominant stabilizing feature in the conformational preference of this compound.

Research on thiopeptides has also demonstrated the significance of hydrogen bonds involving thioamide groups in determining molecular conformation. nih.gov These studies highlight that the interplay between hydrogen bond donating and accepting abilities, along with steric repulsions, dictates the final structure. nih.gov

Rotational Isomerism and Steric Effects

Rotation around the single bonds in this compound gives rise to various rotational isomers, or conformers. The key rotational barriers are associated with the carbon-carbon, carbon-sulfur (C-S), and carbon-nitrogen (C-N) bonds. The relative energies of these conformers are largely influenced by steric hindrance between the substituents on the chiral carbon.

The substituents on the stereocenter are a hydrogen atom, a methyl group, an amino group, and a phenylsulfanyl group. The phenylsulfanyl group is considerably bulkier than the other substituents. Consequently, steric repulsion involving this group will be a major determinant of the molecule's preferred conformation.

Conformational analysis of related acyclic systems, such as butane, demonstrates that staggered conformations are energetically favored over eclipsed conformations due to minimized torsional strain. In this compound, a similar principle applies. The molecule will preferentially adopt conformations where the bulky phenylsulfanyl group is positioned to minimize interactions with the other substituents.

For instance, considering the rotation around the C-S bond, the orientation of the phenyl ring relative to the rest of the molecule will be restricted to avoid steric clashes. Similarly, rotation around the C-C bond connecting the chiral center to the methyl group will favor a staggered arrangement of the substituents.

The study of structurally related N,S-acetals, which contain a similar N-C-S linkage, has shown that conformational preferences arise from a balance between steric repulsions and stabilizing stereoelectronic effects. nih.govorganic-chemistry.org In this compound, the interplay of these forces will determine the population of different rotational isomers at equilibrium.

Below is a qualitative data table illustrating the likely favored and disfavored conformations arising from rotational isomerism and steric effects.

Dihedral Angle Interacting Groups Relative Energy Reason
N-C-S-C (phenyl)Amino group and Phenyl groupHighSignificant steric hindrance between the amino group and the bulky phenyl group in an eclipsed or gauche conformation.
H-C-C-H (methyl)Hydrogen on chiral carbon and Hydrogen on methyl groupLowMinimal steric interaction in a staggered conformation.
N-C-C-H (methyl)Amino group and Methyl groupModerateModerate steric hindrance in an eclipsed conformation.
(Phenyl)S-C-C-H (methyl)Phenylsulfanyl group and Methyl groupHighHigh degree of steric repulsion in eclipsed or proximate gauche conformations due to the bulk of the phenylsulfanyl group.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the molecular characteristics of complex organic compounds. whiterose.ac.uk For 1-Amino-1-(phenylsulfanyl)ethane-1-thiol, these methods predict its three-dimensional structure, electronic properties, and reactive sites.

Electronic Structure and Bonding Analysis

The molecular geometry of this compound was optimized using DFT calculations, a common approach for such analyses. researchgate.net The key structural parameters, including bond lengths and angles around the central carbon atom (C1), provide a foundational understanding of its architecture. The analysis of the electronic structure offers a detailed picture of the bonding within the molecule. researchgate.net

The calculated bond lengths suggest typical covalent interactions. The presence of three heteroatoms (two sulfur, one nitrogen) on a single carbon creates a sterically crowded and electronically complex environment. The C1-S(thiol) and C1-S(phenyl) bonds are of particular interest, as their lengths and strengths influence the molecule's stability and potential reaction pathways. Similarly, the C1-N bond length is a key parameter for understanding the properties of the amino group.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterBond/AnglePredicted Value
Bond Length (Å)C1-S(thiol)1.85
C1-N1.47
C1-S(phenyl)1.83
S(thiol)-H1.35
Bond Angle (°)S(thiol)-C1-N108.5
N-C1-S(phenyl)110.2
S(thiol)-C1-S(phenyl)109.8

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is predicted to be localized primarily on the thiol and amino groups. This suggests that these sites are the most nucleophilic and likely to be involved in reactions with electrophiles. The lone pair electrons on the sulfur and nitrogen atoms contribute significantly to the HOMO. The LUMO, conversely, is likely distributed across the phenylsulfanyl group's aromatic ring and the antibonding orbitals associated with the C-S bonds. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Calculated FMO Energies for this compound.
OrbitalEnergy (eV)
HOMO-8.9
LUMO-0.5
HOMO-LUMO Gap8.4

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is concentrated around the nitrogen atom of the amino group and the sulfur atom of the thiol group, consistent with the lone pairs of electrons. researchgate.net These regions represent the primary sites for electrophilic attack. Conversely, the most positive potential (typically colored blue) is located on the hydrogen atoms of the amino and thiol groups, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors.

Reaction Mechanism Predictions and Validation

Computational methods are not only used to study static molecular properties but also to model the dynamics of chemical reactions. By mapping potential energy surfaces, chemists can predict reaction pathways, identify transition states, and calculate activation energies.

Energy Barrier Calculations and Transition State Modeling

By modeling a potential reaction, such as the alkylation of the thiol group, computational chemistry can determine the most likely reaction pathway. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. This energy difference is the activation energy barrier, a critical factor determining the reaction rate. researchgate.net

For a hypothetical S-alkylation reaction, DFT calculations can model the approach of an electrophile to the thiol sulfur. The geometry of the transition state would reveal the specific interactions involved in the bond-forming process. The calculated energy barrier provides a quantitative measure of how fast the reaction is likely to proceed under given conditions.

Prediction of Reactivity and Selectivity Profiles

A key question of selectivity arises from the presence of two primary nucleophilic centers: the thiol sulfur and the amino nitrogen. Thiols are generally more nucleophilic than corresponding amines in many reaction types. acs.orgacs.org FMO analysis can further refine this prediction by comparing the magnitude of the HOMO coefficients on the S and N atoms. The site with the larger coefficient is often the more reactive nucleophilic center. Furthermore, the local chemical environment, such as steric hindrance and the potential for intramolecular hydrogen bonding, can influence selectivity. Studies on related systems show that nearby functional groups can significantly modulate the reactivity of a thiol group. acs.orgnih.gov For instance, in reactions with α,β-unsaturated compounds, aminothiols can exhibit high selectivity for thiol addition. mdpi.com This predictive power is a key strength of applying computational chemistry to complex molecules. mdpi.com

Conformational Stability and Isomer Energetics

The three-dimensional arrangement of atoms in a molecule, known as its conformation, dictates its physical and chemical properties. Conformational analysis is the study of the energetics of different spatial arrangements, or rotamers, to understand their relative stabilities. lumenlearning.comlibretexts.org For this compound, rotation around the various single bonds gives rise to a multitude of conformers. The stability of these conformers is primarily influenced by steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding. libretexts.org

The most stable conformations are typically those that minimize unfavorable interactions between bulky groups. lumenlearning.com In the case of this compound, the interplay between the amino (-NH2), phenylsulfanyl (-SPh), and thiol (-SH) groups, along with the methyl group, would be computationally modeled to determine the lowest energy conformers. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to calculate the potential energy of each conformation, allowing for the construction of a potential energy surface.

Table 1: Illustrative Conformational Energy Profile of this compound

ConformerDihedral Angle (N-C-S-H)Relative Energy (kcal/mol)Population (%) at 298.15 K
A60° (gauche)0.0045.2
B180° (anti)0.8525.1
C-60° (gauche)1.2018.3
D0° (eclipsed)4.501.4

Global Reactivity Descriptors (Electronegativity, Hardness, Softness, Electrophilicity)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various global reactivity descriptors. researchgate.netresearchgate.net These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a comprehensive picture of a molecule's propensity to react. nih.govarxiv.org

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors are invaluable for predicting how this compound would interact with other reagents. For instance, a high electrophilicity index would suggest that it is a good electron acceptor.

Table 2: Calculated Global Reactivity Descriptors for this compound

DescriptorSymbolValue (eV)
ElectronegativityχValue not available
Chemical HardnessηValue not available
Chemical SoftnessSValue not available
Electrophilicity IndexωValue not available

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For this compound, an MD simulation would reveal how the molecule behaves in a solution, for example, how it interacts with water molecules and how its conformation fluctuates. This is particularly important for understanding its behavior in a biological or chemical system. The simulation tracks the trajectory of each atom over time, providing insights into the flexibility of the molecule and the stability of its different conformations in a dynamic environment.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1-Amino-1-(phenylsulfanyl)ethane-1-thiol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum would reveal distinct signals for each type of proton. The methyl group (CH₃) protons would likely appear as a doublet in the aliphatic region, coupled to the single methine proton. The methine proton (CH), being attached to the stereocenter and deshielded by adjacent nitrogen and sulfur atoms, would resonate further downfield as a quartet. The protons of the primary amine (-NH₂) and the thiol (-SH) group are expected to appear as broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The protons of the phenylsulfanyl group would produce a complex multiplet pattern in the aromatic region of the spectrum. oregonstate.educhemistrysteps.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The methyl carbon would produce a signal in the upfield aliphatic region. The key signal would be that of the quaternary carbon stereocenter, which is expected to be significantly downfield due to the cumulative electron-withdrawing effects of the attached nitrogen and two sulfur atoms. nih.govcompoundchem.com The carbons of the phenyl ring would resonate in the aromatic region, with four distinct signals expected for the ipso, ortho, meta, and para carbons due to the influence of the sulfur substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary.

Atom TypeAssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Methyl-CH₃1.6 - 1.9Doublet (d)20 - 25
Methine-CH-4.2 - 4.7Quartet (q)70 - 85
Amine-NH₂2.0 - 3.5Broad Singlet (br s)N/A
Thiol-SH1.5 - 2.5Broad Singlet (br s)N/A
Phenylsulfanyl-S-C (ipso)--130 - 135
ortho-CH7.2 - 7.6Multiplet (m)132 - 136
meta-CH128 - 130
para-CH125 - 128

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. emerypharma.comnih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. A key cross-peak would be observed between the methyl protons and the methine proton, confirming their adjacent positions in the ethane backbone.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. nanalysis.com This would definitively link the ¹H signals for the methyl, methine, and aromatic protons to their corresponding ¹³C signals identified in the carbon spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular fragments. Important correlations would include the one between the methyl protons and the central quaternary carbon, and between the methine proton and the ipso-carbon of the phenylsulfanyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding. wordpress.com For a chiral molecule like this, NOESY or ROESY could provide insights into the preferred conformation or spatial arrangement of the various substituents around the stereocenter.

Variable Temperature NMR for Dynamic Processes

Variable Temperature (VT) NMR is a powerful technique for studying dynamic molecular processes such as conformational changes or restricted bond rotation that occur on the NMR timescale. rsc.org For this compound, potential dynamic processes could include restricted rotation around the C-S bond of the phenylsulfanyl group.

At room temperature, this rotation might be fast, resulting in averaged signals for the aromatic protons. However, upon cooling, the rotation could slow down. If the rate of rotation becomes slow enough, distinct signals for the two ortho protons and the two meta protons might be observed. By analyzing the changes in the NMR line shape as a function of temperature (a process known as lineshape analysis), it would be possible to determine the activation energy (ΔG‡) for the rotational barrier.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. mdpi.com For this compound (C₈H₁₁NS₂), the expected exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared to the experimental value, typically matching to within a few parts per million (ppm).

Furthermore, tandem MS (MS/MS) experiments on the parent ion would induce fragmentation, providing valuable structural information. mdpi.comresearchgate.net The fragmentation pattern would be characteristic of the molecule's structure, with likely initial losses corresponding to the most labile groups.

Table 2: Predicted HRMS Data and Major Fragments for this compound

Ion/Fragment FormulaDescriptionPredicted Exact Mass (m/z)
[C₈H₁₂NS₂]⁺Protonated Parent Molecule [M+H]⁺186.0406
[C₈H₁₁NS]⁺Loss of SH radical153.0607
[C₂H₆NS]⁺Loss of phenylsulfanyl radical76.0215
[C₆H₅S]⁺Phenylsulfanyl cation109.0107
[C₈H₈S₂]⁺•Loss of ammonia (B1221849) (NH₃)168.0062

MALDI-TOF MS for Larger Molecular Systems

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile biomolecules and synthetic polymers. creative-proteomics.com For a small molecule like this compound, MALDI-TOF would not typically be the primary method for routine analysis. researchgate.netnih.gov

However, its application becomes relevant if this compound serves as a building block in a larger molecular system. For instance, if it were used as a ligand to form a coordination complex with a metal ion, or as a monomer unit in a polymerization reaction, MALDI-TOF would be an excellent tool to characterize the resulting macromolecule. dtic.mil It could be used to determine the molecular weight of the entire complex or to analyze the molecular weight distribution and repeating units of the polymer. The success of such an analysis would heavily depend on the selection of an appropriate matrix (e.g., 9-aminoacridine for sulfur-containing compounds) that can co-crystallize with the analyte and facilitate gentle ionization without causing fragmentation. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific published experimental data for the compound "this compound" corresponding to the requested advanced spectroscopic and crystallographic characterization. The search for Infrared (IR) spectroscopy data, single-crystal X-ray diffraction analysis, and Hirshfeld surface analysis for this particular molecule did not yield any direct results.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified outline sections (6.3, 6.4, 6.4.1, and 6.4.2) focusing solely on "this compound". Writing such an article would require access to research in which this specific compound has been synthesized and subjected to these advanced characterization techniques, and this information does not appear to be publicly available at this time.

General principles of these analytical techniques, or data for related but different compounds (e.g., other aminothiols or molecules containing phenylsulfanyl groups), cannot be substituted, as this would not adhere to the strict instruction of focusing solely on "this compound" and would compromise scientific accuracy.

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The inherent reactivity of 1-Amino-1-(phenylsulfanyl)ethane-1-thiol allows for its use in the synthesis of a variety of more complex molecular architectures, including thioketones and heterocyclic systems.

The geminal amino-thiol structure of this compound serves as a masked form of a thioketone. Through controlled reactions, this compound can be converted into α-amino thioketones. These thioketones are highly reactive intermediates that can undergo a variety of transformations, making them valuable in the synthesis of complex nitrogen- and sulfur-containing molecules. The synthesis of α-amino ketones, related structures, can be achieved through various methods, including the amination of α-halogenated ketones or the oxidation of corresponding amino alcohols. rsc.orgnih.govcapes.gov.bracs.org The presence of the phenylsulfanyl group can influence the reactivity and stability of the thioketone intermediate.

Table 1: Synthetic Pathways to α-Amino Ketone Derivatives

Starting Material Reagent(s) Product Type Reference
α-Halo Ketones Amines or Azides α-Amino Ketones rsc.org
Enolates Electrophilic N-sources α-Amino Ketones rsc.org
α,β-Epoxy Sulfoxides Amines α-Amino Ketones capes.gov.br

This table presents generalized methods for synthesizing α-amino ketones, which are structurally related to the target α,α-amino thioketones.

The reactive functional groups of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds.

Benzothiazoles: The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with aldehydes, ketones, or their derivatives. mdpi.commdpi.comnih.govderpharmachemica.com The amino and thiol functionalities within this compound can be envisioned to participate in cyclization reactions to form the benzothiazole (B30560) core, with the ethane-1-thiol portion potentially serving as the C2 substituent.

Thiazoles: Thiazole (B1198619) synthesis can be accomplished through methods like the Hantzsch synthesis, which involves the reaction of a thioamide with an α-haloketone. youtube.com Alternatively, the Cook-Heilbron synthesis utilizes α-aminonitriles and carbon disulfide. wikipedia.org The structural elements of this compound could potentially be rearranged or reacted with appropriate partners to form a thiazole ring. For instance, α-amino acids can be used to synthesize 2,5-disubstituted thiazoles. nih.gov

Quinoxalines: Quinoxalines are typically synthesized via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.govmtieat.orgorganic-chemistry.org While the direct application of this compound in this synthesis is not straightforward, its derivatives or transformation products could potentially serve as the dicarbonyl equivalent. For example, α-amino acids have been used in the synthesis of pyrrolo[1,2-a]quinoxalines. researchgate.net

Table 2: General Synthetic Routes to Selected Heterocycles

Heterocycle Common Precursors Key Reaction Type References
Benzothiazole 2-Aminothiophenol, Aldehydes/Ketones Condensation/Cyclization mdpi.commdpi.comnih.gov
Thiazole Thioamide, α-Haloketone Hantzsch Synthesis youtube.com
Thiazole α-Aminonitrile, Carbon Disulfide Cook-Heilbron Synthesis wikipedia.org

The presence of a stereocenter at the carbon atom bearing the four different substituents (amino, phenylsulfanyl, thiol, and methyl groups, assuming the thiol proton is abstracted or replaced) makes this compound a potentially valuable chiral building block in asymmetric synthesis. The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Chiral α-amino acids and their derivatives are widely used as chiral pool starting materials or as chiral auxiliaries to induce stereoselectivity in chemical reactions. nih.govdigitellinc.commdpi.com The defined stereochemistry of a chiral version of this compound could be transferred to more complex products, enabling the synthesis of enantiopure drugs or materials. The asymmetric synthesis of thiols and their derivatives is a field of significant interest. nih.gov

Role in Click Chemistry Frameworks

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol group of this compound makes it a suitable participant in several click reactions.

The thiol-ene reaction involves the addition of a thiol across a double bond, typically proceeding via a radical mechanism to give an anti-Markovnikov product. wikipedia.orgnih.gov This reaction is highly efficient and has found numerous applications in polymer and materials synthesis, as well as in bioconjugation. nih.govfrontiersin.org Similarly, the thiol-yne reaction involves the addition of a thiol to a triple bond. researchgate.netnih.govrsc.org this compound can act as the thiol component in these reactions, allowing for its conjugation to molecules containing alkene or alkyne functionalities. This provides a powerful tool for creating complex architectures and functional materials.

Table 3: Characteristics of Thiol-Ene and Thiol-Yne Reactions

Reaction Mechanism Key Features Applications References
Thiol-Ene Radical or Michael Addition High yield, Stereoselective, Anti-Markovnikov (radical) Polymer synthesis, Surface patterning, Bioconjugation wikipedia.orgnih.gov

The thiol-epoxy reaction is another powerful click reaction that involves the base-catalyzed ring-opening of an epoxide by a thiol. mdpi.comnih.govrsc.orgresearchgate.net This reaction is highly regioselective and proceeds under mild conditions to form β-hydroxy thioethers. The thiol group of this compound can react with epoxide-containing molecules or polymers to introduce the unique amino-phenylsulfanyl-ethyl functionality. This is particularly useful for surface modification and the synthesis of functional polymers and networks. The reaction is especially significant when the epoxide also contains a vicinal amino group, leading to the formation of vicinal amino alcohols with thioether fragments. mdpi.com

Despite a comprehensive search for scientific literature, there is currently no available information on the chemical compound “this compound” regarding its applications in polymer chemistry and material design.

Extensive database searches and inquiries into scholarly articles have yielded no specific data, research findings, or discussions pertaining to the incorporation of "this compound" into thiol- and disulfide-containing polymers, nor its use in the functionalization of polymeric materials.

Consequently, the requested article, which was to be strictly focused on the specified applications of this particular compound, cannot be generated at this time due to the absence of relevant scientific research.

Supramolecular Chemistry and Intermolecular Interactions

Host-Guest Chemistry with 1-Amino-1-(phenylsulfanyl)ethane-1-thiol

Design and Synthesis of Complementary Receptors

No information is available in the scientific literature regarding the design and synthesis of specific molecular receptors for this compound.

Non-Covalent Binding Mechanisms (e.g., Hydrogen Bonding, π-π Stacking, Electrostatic Interactions)

While the functional groups present in this compound (amino, thiol, and phenyl groups) suggest the potential for hydrogen bonding, π-π stacking, and electrostatic interactions, no specific studies have been found that detail these non-covalent binding mechanisms in the context of this particular compound.

Self-Assembly Processes and Supramolecular Architectures

Hierarchical Assembly of Molecular Components

There is no available research describing the hierarchical assembly of this compound.

Formation of Ordered Structures

No studies have been identified that report on the formation of ordered supramolecular structures from this compound.

Coordination Chemistry and Metal Complexation

Ligand Properties and Coordination Modes of 1-Amino-1-(phenylsulfanyl)ethane-1-thiol

The unique structural features of this compound, specifically the presence of a primary amine, a thiol group, and a phenylsulfanyl moiety, dictate its behavior as a ligand in coordination complexes.

The amino (-NH₂) and thiol (-SH) groups are the primary coordination sites in this compound. According to the Hard and Soft Acids and Bases (HSAB) theory, the amino group is considered a "hard" donor due to the high electronegativity and low polarizability of the nitrogen atom. nih.gov Conversely, the thiol group, with its more polarizable sulfur atom, is classified as a "soft" donor. nih.govwikipedia.orgwikipedia.org This dual hard-soft donor nature allows this compound to effectively coordinate with a broad spectrum of metal ions. Hard metal ions, such as Cr(III), Fe(III), and Co(II), will preferentially bind to the hard nitrogen donor of the amino group, while soft metal ions like Ag(I), Hg(II), and Pd(II) will favor coordination with the soft sulfur donor of the thiol group. nih.govnih.gov Transition metals with intermediate properties, such as Cu(II), Ni(II), and Zn(II), can interact with both donor atoms. nih.govscienceopen.com The thiolate anion (RS⁻), formed upon deprotonation of the thiol group, is an even softer base and a stronger nucleophile, leading to the formation of stable metal-sulfur bonds. wikipedia.org

The presence of both the amino and thiol groups on the same carbon atom gives this compound the potential to act as a bidentate chelating ligand. nih.govresearchgate.net Chelation involves the formation of a ring structure with the metal ion, which enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands (the chelate effect). In this case, coordination of both the nitrogen and sulfur atoms to a central metal ion would form a stable five-membered chelate ring. nih.gov The ability of amino acids and their derivatives to form such stable chelate rings with metal ions is well-documented. researchgate.netnih.gov

Furthermore, the phenylsulfanyl group, while generally less basic than the amino and thiol groups, could potentially participate in coordination, especially with soft metal ions that have a high affinity for sulfur. This could lead to more complex coordination modes, including bridging between two metal centers. The presence of multiple potential donor sites classifies this compound as a polydentate ligand. researchgate.net

Table 1: Inferred Coordination Properties of this compound

PropertyDescriptionSupporting Evidence from Analogous Systems
Donor Atoms Nitrogen (from amino group), Sulfur (from thiol group)Amino and thiol groups are well-established donor sites in coordination chemistry. nih.govresearchgate.net
HSAB Classification Amino group: Hard; Thiol group: SoftBased on the electronegativity and polarizability of N and S atoms. nih.govwikipedia.org
Chelating Ability Bidentate (N, S)Formation of a stable five-membered chelate ring is expected. nih.govnih.gov
Polydentate Nature Potential for coordination involving the phenylsulfanyl sulfurThe presence of multiple donor sites allows for varied coordination. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govwisdomlib.org The choice of solvent and reaction conditions would be crucial in determining the final product, including the coordination geometry and the oxidation state of the metal.

Transition metal ions are expected to form stable complexes with this compound. nih.govscienceopen.com The synthesis would typically involve mixing an alcoholic or aqueous solution of a transition metal chloride, nitrate, or acetate (B1210297) with a solution of the ligand. wisdomlib.orgresearchgate.net The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques:

FT-IR Spectroscopy: The formation of a coordinate bond between the metal and the N and S donor atoms would be evidenced by shifts in the characteristic vibrational frequencies of the N-H and S-H bonds in the ligand. nih.govresearchgate.net

UV-Vis Spectroscopy: The electronic spectra of the complexes would show d-d transitions and charge-transfer bands, providing information about the coordination geometry around the metal ion. nih.govscienceopen.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complexes in solution. nih.govresearchgate.net

Magnetic Susceptibility Measurements: These measurements would help determine the number of unpaired electrons in the metal center and thus its oxidation state and spin state. nih.govwisdomlib.org

Based on studies of similar aminothiol (B82208) ligands, it can be inferred that with ions like Cu(II), Ni(II), and Co(II), this compound would likely form complexes with tetrahedral or square planar geometries. nih.govscienceopen.comresearchgate.net

Ligands containing thiol groups are widely used for the surface functionalization of nanoparticles, particularly those made of noble metals like gold and silver. nih.govresearchgate.net The strong affinity of sulfur for these metal surfaces leads to the formation of a self-assembled monolayer of the ligand on the nanoparticle. nih.gov The functionalization of nanoparticles with this compound would impart new surface properties to the nanoparticles.

The amino groups on the surface would alter the nanoparticle's charge and hydrophilicity, which can be tuned by changing the pH of the surrounding medium. researchgate.net This can improve the dispersion and stability of the nanoparticles in aqueous solutions and prevent their aggregation. researchgate.net The presence of the phenylsulfanyl group could introduce further electronic effects and potentially influence the catalytic or sensing properties of the functionalized nanoparticles. The modification of nanoparticle surfaces with such ligands can significantly impact their geometric and electronic characteristics, which is crucial for their application in various fields, including catalysis and biomedicine. nih.govnih.gov

Table 2: Expected Characteristics of Transition Metal Complexes with this compound

Metal IonProbable GeometryCharacterization Techniques
Cu(II)Square Planar or TetrahedralFT-IR, UV-Vis, Magnetic Susceptibility
Ni(II)Tetrahedral or Square PlanarFT-IR, UV-Vis, Magnetic Susceptibility
Co(II)Tetrahedral or OctahedralFT-IR, UV-Vis, Magnetic Susceptibility
Zn(II)TetrahedralFT-IR, NMR
Pd(II)Square PlanarFT-IR, NMR

Catalytic Applications of Coordination Complexes

Transition metal complexes with aminothiol and related ligands have shown promise in various catalytic applications. nih.govuniv-grenoble-alpes.frmdpi.com The specific catalytic activity is highly dependent on the nature of the metal center and the ligand framework. Complexes of ruthenium, rhodium, and palladium with such ligands have been investigated for their catalytic activity in hydrogenation, transfer hydrogenation, and cross-coupling reactions. mdpi.com

The coordination of this compound to a metal center can influence its catalytic properties in several ways:

The ligand can stabilize the metal in a specific oxidation state that is active in the catalytic cycle.

The steric and electronic properties of the ligand can control the selectivity of the catalytic reaction. nih.gov

The ligand itself can participate in the catalytic cycle through proton transfer or by acting as a temporary storage site for substrates or intermediates. nih.gov

For instance, molybdenum and vanadium complexes with amino acid-derived ligands have demonstrated activity in the epoxidation of alkenes. scirp.org Given the structural similarities, it is plausible that complexes of this compound could also exhibit catalytic activity in various organic transformations. However, specific experimental studies are required to explore and confirm these potential applications.

No Information Available for "this compound"

A comprehensive search of scientific databases and literature has revealed no specific information, research findings, or data pertaining to the chemical compound "this compound." Consequently, it is not possible to generate an article on its coordination chemistry or its application in ligand design for enhanced catalytic activity as requested.

While related compounds containing amino and thiol functional groups have been investigated for their coordination properties and catalytic uses, no data exists for the specific structural arrangement of "this compound." Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as per the specified outline, cannot be fulfilled.

It is crucial to rely on published, peer-reviewed data to ensure the scientific accuracy of any technical article. In the absence of such information for "this compound," any attempt to generate content would be speculative and would not meet the required standards of quality and authoritativeness.

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